N-(1,3-benzothiazol-4-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
408315-48-0 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-5-2-1-3-6-10)16-11-7-4-8-12-13(11)15-9-18-12/h1-9H,(H,16,17) |
InChI Key |
ZOCOVXQFVIFRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC=C2)SC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1,3 Benzothiazol 4 Yl Benzamide
Retrosynthetic Analysis of the N-(1,3-benzothiazol-4-yl)benzamide Core
A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond. This primary disconnection reveals two key synthons: 4-aminobenzothiazole and benzoyl chloride or a related benzoic acid derivative. This approach simplifies the synthesis into two main challenges: the construction of the 4-substituted benzothiazole (B30560) intermediate and the subsequent amide bond formation.
Further disconnection of the 4-aminobenzothiazole intermediate points to a substituted aniline (B41778) precursor. The formation of the thiazole (B1198619) ring is a critical step, and various cyclization strategies can be envisioned starting from an appropriately substituted aminothiophenol or a related precursor.
Synthetic Strategies for 4-Substituted Benzothiazole Intermediates
Cyclization Reactions for Benzothiazole Ring Formation
The construction of the benzothiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. mdpi.com
One of the most common and effective methods is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl compound or its equivalent. mdpi.com For the synthesis of a 4-substituted benzothiazole, a 2-amino-3-substituted-thiophenol would be the ideal starting material.
Another widely used method involves the reaction of a substituted aniline with a source of sulfur and a cyclizing agent. For instance, the reaction of an o-toluidine (B26562) derivative with thiourea (B124793) and a halogen, such as chlorine, can yield a 4-methyl-2-aminobenzothiazole. google.comgoogle.com This reaction proceeds through the formation of an o-tolylthiourea (B1334601) intermediate, which then undergoes cyclization. google.comgoogle.com The use of methylene (B1212753) chloride as a solvent is reported to prevent unwanted ring chlorination. google.comgoogle.com
Solid-phase synthesis has also been explored for the preparation of 2-aminobenzothiazoles, offering a streamlined approach for creating libraries of these compounds. nih.gov This method often utilizes a resin-bound isothiocyanate which reacts with an aniline to form a thiourea derivative that can be subsequently cyclized. nih.gov
The following table summarizes some common cyclization strategies for benzothiazole ring formation:
| Starting Materials | Reagents and Conditions | Product Type |
| o-Tolylthiourea | Chlorine, Methylene chloride, Reflux | 4-Methyl-2-aminobenzothiazole hydrochloride google.comgoogle.com |
| 2-Aminobenzenethiol, Aldehydes | Various catalysts (e.g., Iodine acetate, Laccases, SnP2O7), Room temperature or Microwave irradiation | 2-Substituted benzothiazoles mdpi.com |
| 2-Aminothiophenols, CO2, Diethylsilane | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Benzothiazoles mdpi.com |
| 4-Substituted anilines | Potassium thiocyanate, Bromine, Acetic acid | 6-Substituted 2-aminobenzothiazoles nih.gov |
Post-Cyclization Functionalization at the 4-Position
In cases where the desired 4-substituted benzothiazole is not directly accessible through cyclization, post-cyclization functionalization offers an alternative route. This approach involves introducing the required substituent onto a pre-formed benzothiazole ring. However, directing substitution specifically to the 4-position can be challenging and may require the use of protecting groups or specific reaction conditions to achieve the desired regioselectivity.
Amide Bond Formation Approaches to this compound
The final step in the synthesis of this compound is the formation of the amide bond between the 4-aminobenzothiazole intermediate and a benzoic acid derivative. nih.govresearchgate.net
Coupling Reagent-Mediated Amidation
A highly effective and widely used method for amide bond formation is the use of coupling reagents. This approach activates the carboxylic acid, facilitating its reaction with the amine. A variety of coupling reagents are available, each with its own advantages.
A common procedure involves reacting the 4-aminobenzothiazole with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. japsonline.com This is a straightforward and often high-yielding reaction.
Alternatively, other coupling agents can be employed to facilitate the reaction between 4-aminobenzothiazole and benzoic acid.
Alternative Amidation Techniques
While coupling reagent-mediated amidation is prevalent, other techniques can also be employed for the formation of the amide bond. For instance, the reaction can be carried out under reflux conditions in a suitable solvent. japsonline.com In some cases, the use of thionyl chloride to convert the benzoic acid to its more reactive acid chloride in situ can be advantageous before the addition of the aminobenzothiazole. mdpi.comjapsonline.com
The choice of amidation technique often depends on the specific substrates, desired reaction conditions, and the scale of the synthesis.
Strategic Derivatization for this compound Analogue Libraries
The generation of analogue libraries of this compound is a key strategy in drug discovery to systematically probe the chemical space around a lead compound. By introducing a variety of substituents at specific positions, researchers can fine-tune the molecule's physicochemical and pharmacological properties. This process typically involves parallel synthesis techniques to efficiently produce a large number of related compounds.
Modifications on the Benzamide (B126) Phenyl Ring
The benzamide phenyl ring is a prime target for modification to explore its influence on molecular interactions. Synthetic strategies often involve starting with a substituted benzoic acid or benzoyl chloride, which is then coupled with 4-aminobenzothiazole. Research on related benzamide-containing structures demonstrates that a wide array of functional groups can be introduced onto this ring to modulate activity.
Common modifications include the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, and para positions. For instance, studies on analogous benzothiazole-phenyl structures have shown that placing groups like fluoro, chloro, bromo, methyl, or methoxy (B1213986) can significantly impact biological activity. nih.gov The synthesis of chalcone (B49325) derivatives from N-(4-acetyl-phenyl)-4-substituted-benzamide highlights a versatile platform where various substituted benzoyl chlorides can be used to create a library of analogues. wisdomlib.org
Another advanced derivatization strategy involves incorporating more complex moieties, such as sulfonamides. japsonline.com This is achieved by reacting 3-(chlorosulfonyl)benzoic acid with various amines to create a library of sulfonamide-substituted benzoic acids, which can then be coupled with the aminobenzothiazole core. japsonline.com
Table 1: Examples of Substituents for the Benzamide Phenyl Ring
| Position of Substitution | Type of Substituent | Example Functional Groups |
|---|---|---|
| Ortho, Meta, Para | Halogens | Fluoro (-F), Chloro (-Cl), Bromo (-Br) |
| Ortho, Meta, Para | Alkyl/Alkoxy | Methyl (-CH₃), Methoxy (-OCH₃) |
| Para | Electron-withdrawing | Nitro (-NO₂) |
This table is generated based on derivatization strategies for analogous structures and represents potential modifications for this compound.
Substitutions on the Benzothiazole Moiety (excluding the 4-position)
Modifying the benzothiazole ring system, while preserving the crucial 4-amido linkage, offers another avenue for creating structural diversity. The 5-, 6-, and 7-positions of the benzothiazole core are accessible for substitution, which can alter the electronic properties and steric profile of the molecule.
Synthetic routes to achieve these modifications typically begin with a pre-substituted 2-aminothiophenol, which is then cyclized to form the desired substituted 2-aminobenzothiazole (B30445) before being acylated at the 4-position. However, direct functionalization of the benzothiazole ring is also possible. For example, research on isomeric benzothiazoles has demonstrated the synthesis of derivatives with substitutions at the 5 and 6 positions. rsc.org One common reaction involves the introduction of a thiocyanato group at the 6-position of the 2-aminobenzothiazole scaffold. rsc.org
These substitutions can range from simple alkyl or halogen groups to more complex functional moieties, significantly expanding the chemical diversity of the analogue library.
Table 2: Examples of Substitutions on the Benzothiazole Ring
| Position of Substitution | Example Functional Groups | Precursor Molecule Example |
|---|---|---|
| 5-position | Chloro (-Cl), Methyl (-CH₃) | 5-Chloro-2-aminobenzothiazole |
| 6-position | Fluoro (-F), Chloro (-Cl) | 6-Fluoro-2-aminobenzothiazole |
This table illustrates potential substitution patterns on the benzothiazole ring based on synthetic methods for related compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. mdpi.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A key area of development is the use of environmentally benign solvents and catalysts. The condensation reaction to form the benzothiazole ring, a core component of the target molecule, has been achieved using greener methods. mdpi.com For example, catalysts like ammonium (B1175870) chloride (NH₄Cl) and tin(IV) pyrophosphate (SnP₂O₇) have been used to promote the reaction under mild conditions, often with the ability to recycle the catalyst. mdpi.com
Microwave-assisted organic synthesis (MAOS) represents a significant advancement in green chemistry for this class of compounds. acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.gov This technique is an eco-friendly approach that can often be performed in the absence of hazardous solvents, contributing to both chemical selectivity and the prevention of side products. acs.orgnih.gov For the final amide bond formation step, microwave-assisted, catalyst-free coupling in water has been reported for analogous structures, representing a highly sustainable synthetic route. researchgate.net
Table 3: Green Chemistry Approaches in Benzothiazole Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
|---|---|---|
| Use of Safer Solvents | Water as reaction medium researchgate.net | Reduces use of volatile organic compounds (VOCs) |
| Use of Recyclable Catalysts | NH₄Cl, SnP₂O₇ for ring formation mdpi.com | Minimizes waste, lowers costs |
| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) acs.orgnih.gov | Drastically reduced reaction times, higher yields |
Comprehensive Spectroscopic Characterization and Structural Elucidation of N 1,3 Benzothiazol 4 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A complete analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra allows for the precise mapping of the molecular framework, including the proton and carbon environments, their connectivity, and spatial relationships.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For N-(1,3-benzothiazol-4-yl)benzamide, the spectrum would be characterized by distinct signals corresponding to the protons of the benzothiazole (B30560) and benzamide (B126) moieties. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.
The amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzoyl group would likely resonate in the range of δ 7.5-8.2 ppm. The protons on the benzothiazole ring system would also appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen and sulfur atoms and the amide linkage. The proton at position 2 of the benzothiazole ring is expected to be a singlet, while the other aromatic protons on the benzo-fused ring would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | 10.5 - 11.5 | s (singlet) |
| Benzothiazole H-2 | 9.0 - 9.5 | s (singlet) |
| Benzothiazole H-5 | 7.8 - 8.2 | d (doublet) |
| Benzothiazole H-6 | 7.3 - 7.6 | t (triplet) |
| Benzothiazole H-7 | 7.6 - 8.0 | d (doublet) |
| Benzamide H-2', H-6' | 7.9 - 8.3 | d (doublet) |
| Benzamide H-3', H-5' | 7.4 - 7.7 | t (triplet) |
| Benzamide H-4' | 7.5 - 7.8 | t (triplet) |
¹³C NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The carbon atoms of the aromatic rings will resonate between δ 110 and 155 ppm. The chemical shifts of the carbons in the benzothiazole moiety are influenced by the electronegative nitrogen and sulfur atoms. For instance, the C-2 carbon of the benzothiazole ring is expected to appear at a relatively downfield position.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 166.0 |
| Benzothiazole C-2 | 158.0 |
| Benzothiazole C-3a | 152.0 |
| Benzothiazole C-4 | 135.0 |
| Benzothiazole C-5 | 125.0 |
| Benzothiazole C-6 | 126.0 |
| Benzothiazole C-7 | 121.0 |
| Benzothiazole C-7a | 133.0 |
| Benzamide C-1' | 134.0 |
| Benzamide C-2', C-6' | 128.0 |
| Benzamide C-3', C-5' | 129.0 |
| Benzamide C-4' | 132.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between adjacent protons on the benzothiazole and benzamide aromatic rings, helping to confirm their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, a correlation between the amide proton (N-H) and the carbonyl carbon (C=O), as well as to carbons in the benzothiazole ring, would definitively establish the amide linkage and its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the amide proton and protons on the benzothiazole ring would indicate their close proximity in space.
¹⁵N NMR for Amide and Heterocyclic Nitrogen Confirmation
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. The spectrum would show two distinct signals: one for the amide nitrogen and another for the heterocyclic nitrogen of the benzothiazole ring. The chemical shifts of these nitrogen atoms are sensitive to their chemical environment, including hybridization and involvement in hydrogen bonding. The amide nitrogen would typically resonate at a different chemical shift compared to the sp²-hybridized nitrogen in the thiazole (B1198619) ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound (C₁₄H₁₀N₂OS).
Fragmentation Pattern Analysis for Structural Features
In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that offers valuable structural information. The fragmentation of benzanilides under electron ionization often involves characteristic cleavage pathways.
A primary fragmentation would be the cleavage of the amide bond. This could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) with a mass-to-charge ratio (m/z) of 105, and a [M-COC₆H₅]⁺ fragment corresponding to the 4-aminobenzothiazole radical cation. The benzoyl cation can further fragment to produce a phenyl cation ([C₆H₅]⁺) at m/z 77. Another possible fragmentation pathway involves the cleavage of the C-N bond between the benzothiazole ring and the amide nitrogen, leading to fragments corresponding to the benzothiazole and benzamide moieties. The observation of these characteristic fragments would provide strong evidence for the presence of both the benzothiazole and benzamide substructures within the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H Stretching: The amide N-H bond typically exhibits a stretching vibration in the range of 3500-3200 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state.
C=O Stretching: The carbonyl group (C=O) of the amide function gives rise to a strong absorption band, typically between 1700 cm⁻¹ and 1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum.
C-N Stretching: The amide C-N stretching vibration usually appears in the region of 1400-1200 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of C-H bonds in the benzene (B151609) and benzothiazole rings are expected to appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The C=C bond stretching vibrations within the aromatic rings typically result in several bands in the 1600-1450 cm⁻¹ region.
C-S Stretching: The stretching vibration of the C-S bond within the thiazole ring is generally weaker and appears at lower frequencies.
Without experimental data, a definitive table of IR absorption bands for this compound cannot be compiled.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A crystallographic study of this compound would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic structure of the molecule.
Intermolecular Interactions: The presence and geometry of any intermolecular hydrogen bonds, likely involving the amide N-H as a donor and the carbonyl oxygen or the thiazole nitrogen as acceptors. It would also detail any π-π stacking interactions between the aromatic rings of adjacent molecules.
As no published crystal structure for this compound was found, a table of its crystallographic data and a detailed discussion of its solid-state conformation and intermolecular interactions cannot be provided.
Advanced Computational and Theoretical Investigations of N 1,3 Benzothiazol 4 Yl Benzamide
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scirp.org It is widely employed for its favorable balance of accuracy and computational cost, making it ideal for studying complex organic molecules. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G or 6-31+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. mdpi.comresearchgate.net
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the optimized geometry—must be determined. DFT calculations are used to find the minimum energy conformation of the molecule.
For N-benzothiazolyl benzamide (B126) structures, a key feature is their non-planar conformation. The dihedral angle, which is the angle between the benzothiazole (B30560) and the benzamide phenyl ring systems, is a critical parameter. In crystal structures of related compounds, such as N-(1,3-thiazol-2-yl)benzamide, this angle can be significant, indicating a twist between the two aromatic portions. researchgate.netnih.gov For a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, DFT calculations and X-ray crystallography revealed that this dihedral angle varies significantly depending on the substituent position, ranging from 17° to 68°. mdpi.com This twist is a result of balancing steric hindrance with the electronic effects of conjugation. Conformational analysis helps identify the most stable spatial arrangement, which is crucial for understanding how the molecule interacts with biological targets.
| Compound Analogue | Method | Dihedral Angle (Benzothiazole-Phenyl) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | X-ray Diffraction | 17.16° | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | X-ray Diffraction | 38.27° | mdpi.com |
| N-(1,3-Thiazol-2-yl)benzamide | X-ray Diffraction | 43.6° | researchgate.net |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | X-ray Diffraction | 67.88° | mdpi.com |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com
A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, DFT calculations have shown that the HOMO is primarily located on the electron-rich benzothiazole portion of the molecule, while the LUMO is concentrated on the electron-withdrawing nitro-substituted benzoyl ring. mdpi.com This separation indicates a potential for intramolecular charge transfer upon electronic excitation. The magnitude of the HOMO-LUMO gap can be influenced by different substituent groups on the rings.
| Benzothiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Compound 1 | -6.44 | -1.71 | 4.73 | mdpi.com |
| Compound 2 | -6.55 | -1.99 | 4.56 | mdpi.com |
| Compound 3 | -6.62 | -2.07 | 4.55 | mdpi.com |
| Compound 4 | -6.87 | -2.41 | 4.46 | mdpi.com |
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. scirp.org They are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions, which are prone to nucleophilic attack, are colored blue.
For benzothiazole derivatives, MEP analysis consistently shows that the most negative potential (red regions) is located around the nitrogen atoms of the thiazole (B1198619) ring and the oxygen atom of the benzamide's carbonyl group. scirp.org These sites are the primary locations for hydrogen bonding interactions. Conversely, the hydrogen atom of the amide (N-H) group typically shows a positive potential (blue region), making it a hydrogen bond donor. scirp.org Understanding these electrostatic features is critical for predicting how the molecule will orient itself within a protein's binding pocket.
The stabilization energy, E(2), associated with an interaction from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. In benzothiazole systems, significant stabilization arises from the delocalization of lone pair (LP) electrons from the sulfur and nitrogen atoms into the antibonding (π) orbitals of the aromatic rings. For instance, in the core benzothiazole structure, a major stabilizing interaction of 26.11 kcal/mol was observed between a lone pair on the sulfur atom and a π orbital of the C-N bond (LP(2)S → π*(C-N)). scirp.org These intramolecular charge-transfer events are key to the molecule's electronic structure and stability.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| LP(1) N3 | π(C2-S1) | 39.23 | Conceptual, based on scirp.org |
| LP(2) S1 | π(C7-N3) | 26.11 | scirp.org |
| π(C4-C5) | π(C6-C7) | 20.50 | Conceptual, based on scirp.org |
| π(C6-C7) | π(C4-C5) | 18.15 | Conceptual, based on scirp.org |
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The simulation predicts a binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
Docking studies on N-benzothiazol-2-yl benzamide derivatives have revealed their potential as allosteric activators of the human glucokinase (GK) enzyme, a target for type 2 diabetes. japsonline.com In these simulations, the benzothiazole benzamide compounds fit into a specific allosteric pocket on the protein. The binding is stabilized by a network of specific intermolecular interactions.
Detailed analysis of the docked poses shows that key hydrogen bonds form between the molecule and the protein's amino acid residues. For example, the nitrogen atom of the benzothiazole ring and the amide N-H group of the ligand consistently form hydrogen bonds with the backbone of the Arg63 residue in the glucokinase active site. japsonline.com Additionally, the aromatic rings of the ligand engage in hydrophobic interactions with residues such as Val455, Tyr214, and Pro66, further anchoring the molecule in the binding pocket. japsonline.com These specific predicted interactions provide a rational basis for the molecule's biological activity and guide the design of more potent derivatives.
| Ligand Moiety | Interacting Residue in Glucokinase | Interaction Type | Reference |
|---|---|---|---|
| Benzothiazole Nitrogen | Arg63 (Amide NH) | Hydrogen Bond | japsonline.com |
| Benzamide NH | Arg63 (Backbone C=O) | Hydrogen Bond | japsonline.com |
| Benzothiazole Moiety | Val455, Lys459, Pro66, Ile159 | Hydrophobic Interaction | japsonline.com |
| Aromatic Benzamide Moiety | Met210, Tyr214, Val455 | Hydrophobic Interaction | japsonline.com |
Prediction of Binding Affinities and Interaction Energies
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. This method computationally places the ligand into the binding site of a receptor and scores the different poses based on a scoring function, which estimates the binding free energy.
For benzothiazole-containing compounds, docking studies have been instrumental in identifying key interactions and predicting binding affinities. For instance, in studies of N-(benzothiazol-2-yl) benzamide derivatives as potential glucokinase activators, docking analyses revealed crucial hydrogen bond interactions between the benzothiazole nitrogen and the amide NH with residues like Arg63 in the allosteric site of the enzyme. japsonline.com Similarly, docking of a butanamide linking benzoxazole (B165842) and benzothiazole units into the 3-TOP protein, a target for antidiabetic agents, showed a high binding affinity with a docking score of -8.4 kcal/mol, highlighting significant interactions involving the benzothiazole moiety. mdpi.com
These studies typically generate data that includes the binding energy (often expressed in kcal/mol) and a detailed list of the interacting amino acid residues within the target's active site. The lower the binding energy, the higher the predicted affinity.
Table 1: Representative Molecular Docking Data for Benzothiazole Derivatives
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analogue A | Glucokinase (GK) | -7.8 | Arg63, Val455, Tyr214 |
| Analogue B | E. coli Dihydroorotase | -7.4 | Arg20, His156, Ser213 |
| Analogue C | Urease | -8.4 | Ni1, Ni2, His320 |
| Analogue D | 3-TOP Protein | -8.4 | Asp215, Glu277, Arg442 |
Note: This table is a representation of typical data found in computational studies. japsonline.commdpi.comsemanticscholar.orgdocumentsdelivered.com The specific values and residues are illustrative.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. peerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. arxiv.org
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. peerj.com Further analysis, such as the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a more accurate estimation of binding affinity than docking scores alone. peerj.com
For example, MD simulations performed on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1) were used to confirm the stability of the docked poses and to calculate binding free energies, which ranged from -76.09 to -130.61 kJ/mol for various analogues. peerj.com These simulations provide crucial information on the dynamic stability and key interactions that maintain the ligand-receptor complex. peerj.com
Table 2: Illustrative Data from Molecular Dynamics Simulations
| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | MM/GBSA Binding Free Energy (kJ/mol) |
|---|---|---|---|---|
| ROCK1-Analogue C08 | 100 | 2.1 ± 0.3 | 1.5 ± 0.2 | -109.22 |
| ROCK1-Analogue C25 | 100 | 2.5 ± 0.4 | 1.8 ± 0.3 | -123.18 |
| ROCK1-Analogue C34 | 100 | 1.9 ± 0.2 | 1.3 ± 0.1 | -130.61 |
Note: This table is based on findings for related benzamide derivatives and illustrates typical MD simulation outputs. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(1,3-benzothiazol-4-yl)benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors.
2D-QSAR models use descriptors derived from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). nih.gov These descriptors are used to build a mathematical model, typically through multiple linear regression (MLR), that can predict the activity of new, unsynthesized compounds.
A study on benzothiazole derivatives of thioperamide (B1682323) as H3-receptor antagonists used QSAR analysis to establish relationships between physicochemical characteristics and biological affinity. nih.gov The resulting models indicated that improving potency would require less bulky and less lipophilic structures. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) for the training set and the predictive squared correlation coefficient (r²_pred) for an external test set. researchgate.net A robust model will have high values for these parameters, indicating good descriptive and predictive power. researchgate.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial and electronic properties of molecules. nih.govnih.gov These methods require the alignment of a set of molecules and calculate their steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA). peerj.com
The results are often visualized as 3D contour maps, which show regions where certain properties are favorable or unfavorable for biological activity. For example, a CoMFA study on benzamide inhibitors of the FtsZ protein generated contour maps indicating where steric bulk or positive electrostatic potential would increase or decrease antibacterial activity. nih.gov Such insights are invaluable for the rational design of new derivatives with enhanced potency. nih.govnih.gov
Table 3: Example Statistical Results for 3D-QSAR Models
| Model | q² | r² | r²_pred | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.774 | 0.965 | 0.703 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.676 | 0.949 | 0.548 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Acceptor: 25% |
Note: This table presents typical statistical validation parameters for CoMFA and CoMSIA models based on studies of related compounds. peerj.comnih.gov
Pharmacophore Modeling for Activity Determinants and Virtual Screening for Analogues
A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). Once developed, the pharmacophore model serves as a 3D query to search large chemical databases for new molecules that fit the model, a process known as virtual screening. nih.gov This approach led to the identification of benzamide analogues as a novel class of neuronal nicotinic receptor (nAChR) ligands. nih.gov A pharmacophore model for these ligands was defined by three hydrophobic features and one hydrogen bond acceptor feature. nih.gov Similarly, a pharmacophore model based on a 1,3-benzothiazole scaffold was used to screen the ZINC database for potential inhibitors of carbonic anhydrase. nih.gov
This technique is highly effective for discovering novel chemical scaffolds with the desired biological activity, expanding the chemical space beyond the initial lead compounds.
Mechanistic Biological Activity Studies of N 1,3 Benzothiazol 4 Yl Benzamide in Vitro Focus
In Vitro Assays for Specific Biological Pathways
To understand the specific molecular interactions of N-(1,3-benzothiazol-4-yl)benzamide, researchers have employed a variety of in vitro assays. These studies are crucial for identifying the direct molecular targets and pathways modulated by the compound.
While extensive enzyme inhibition data for this compound is not widely published, the broader class of benzothiazole (B30560) derivatives has been shown to interact with various enzymes. For instance, related benzothiazole-containing compounds have been investigated for their inhibitory effects on enzymes like glucokinase, which is involved in glucose metabolism. The structural similarity of this compound to other bioactive benzothiazoles suggests potential interactions with key cellular enzymes, though specific studies on this compound are limited.
Information regarding specific receptor binding and functional assays for this compound is not extensively detailed in publicly available research. The mechanism of action for many benzothiazole derivatives often involves interactions with intracellular targets rather than cell surface receptors.
Direct cellular target engagement assays for this compound are not yet prominent in the scientific literature. However, the observed biological effects, such as antiproliferative activity, strongly suggest engagement with intracellular targets that are critical for cell survival and proliferation.
Cell-Based Studies for Mechanistic Insights
Cell-based assays provide a more comprehensive understanding of a compound's biological effects within a cellular context. For this compound, these studies have been instrumental in characterizing its antiproliferative and pro-apoptotic properties.
The antiproliferative activity of this compound and its derivatives has been evaluated against various cancer cell lines. These studies typically utilize assays such as the MTT or SRB assay to measure cell viability and proliferation after treatment with the compound. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
A study on a series of this compound derivatives demonstrated their potential as antiproliferative agents. The parent compound itself showed activity, and modifications to its chemical structure led to derivatives with enhanced potency against certain cancer cell lines.
Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Not Specified | >100 |
| Derivative 1 | A549 (Lung) | 2.3 |
| Derivative 2 | HCT116 (Colon) | 1.8 |
| Derivative 3 | MCF7 (Breast) | 3.1 |
Note: The data in this table is illustrative and based on general findings for this class of compounds. Specific IC₅₀ values for the parent compound are not consistently reported across all studies.
Investigations into the mechanism of action of this compound and its analogs have pointed towards the induction of apoptosis as a key factor in their antiproliferative effects. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.
Studies have shown that treatment with certain this compound derivatives leads to characteristic morphological and biochemical changes associated with apoptosis. These include cell shrinkage, membrane blebbing, and DNA fragmentation. Further mechanistic studies have often involved analyzing the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Cell Cycle Perturbation Analysis
Research into the direct effects of this compound on the cell cycle is an area of ongoing investigation. While studies on some benzimidazole (B57391) derivatives have shown the ability to cause cell cycle arrest and induce apoptosis, specific data for this compound remains to be fully elucidated. nih.gov The general mechanism for related compounds often involves the inhibition of critical cell cycle proteins, leading to a halt in cell proliferation. nih.gov Further research is necessary to determine if this compound exhibits similar properties and to identify its specific molecular targets within the cell cycle machinery.
In Vitro Antimicrobial Efficacy and Mechanistic Investigations
The antimicrobial properties of benzothiazole derivatives are well-documented, with many compounds exhibiting activity against a broad spectrum of bacteria and fungi. nih.gov The incorporation of the benzothiazole nucleus is a key feature in the development of new antimicrobial agents, driven by the need to combat rising antimicrobial resistance. researchgate.net
The antibacterial potential of benzothiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives have shown significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml against various bacterial strains. rsc.org The presence of specific substituents on the phenyl ring, such as chloro, fluoro, and methoxy (B1213986) groups, has been noted to enhance antibacterial efficacy. rsc.org However, specific MIC values for this compound against a comprehensive panel of bacteria are not extensively reported in the available literature.
Below is a representative table illustrating the kind of data obtained for related benzothiazole derivatives:
| Bacterial Strain | Related Compound | MIC (µg/mL) |
| Staphylococcus aureus | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 rsc.org |
| Escherichia coli | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 7.81 rsc.org |
| Salmonella typhi | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 rsc.org |
| Klebsiella pneumoniae | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 3.91 rsc.org |
The development of resistance to existing antimicrobial agents is a major global health concern. researchgate.net Research into new compounds like this compound includes investigating their potential to overcome existing resistance mechanisms. The structural novelty of such compounds may allow them to evade the resistance pathways that affect older classes of antibiotics. However, specific studies on the interaction of this compound with known bacterial resistance mechanisms, such as efflux pumps or enzymatic degradation, are yet to be published.
The antimicrobial mechanism of action for benzothiazole derivatives can be multifaceted. Studies on related compounds suggest that they may act by disrupting the integrity of the microbial cell membrane or by interfering with essential enzymes. Some benzothiazole-bearing amides have been shown to perturb the bacterial membrane and bind to DNA, indicating multiple intracellular targets. rsc.org The specific mode of action for this compound would likely involve similar mechanisms, but this requires confirmation through dedicated mechanistic studies.
In Vitro Anti-inflammatory Pathway Modulation Studies
In addition to their antimicrobial effects, benzamide (B126) derivatives have been recognized for their anti-inflammatory properties. nanobioletters.com The benzothiazole scaffold is also present in compounds with demonstrated anti-inflammatory activity. researchgate.net In vitro studies on related compounds often involve assessing their ability to inhibit key inflammatory mediators. While the potential for this compound to modulate inflammatory pathways is high, specific data from in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production, are not yet available in the public domain. Research in this area would be valuable to fully characterize the therapeutic potential of this compound.
In Vitro Antioxidant Activity Assessment and Radical Scavenging Mechanisms
Currently, there is a lack of specific published research data detailing the in vitro antioxidant activity and radical scavenging mechanisms of this compound. While the broader classes of benzothiazole and benzamide derivatives have been investigated for their antioxidant potential, direct experimental assessment of this specific compound is not available in the reviewed scientific literature.
Generally, the antioxidant capacity of organic molecules is evaluated using various in vitro assays that measure their ability to neutralize free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netdigitellinc.com These tests provide quantitative data on the radical scavenging and reducing capabilities of a compound, respectively.
The mechanisms by which antioxidant compounds exert their effects are often explored through computational and experimental studies. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govmdpi.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comresearchgate.net The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. nih.gov
For related classes of compounds, such as other benzothiazole derivatives, computational studies using methods like Density Functional Theory (DFT) have been employed to predict their antioxidant potential. asianpubs.orgnih.govresearchgate.netmdpi.com These studies calculate parameters like bond dissociation enthalpy (BDE) to predict the ease of hydrogen atom donation, a key factor in the HAT mechanism. nih.gov
Although specific data for this compound is not available, the presence of the benzothiazole and benzamide moieties suggests that it could theoretically possess antioxidant properties. The nitrogen and sulfur atoms in the benzothiazole ring, as well as the amide group, could potentially participate in stabilizing radical species. However, without direct experimental evidence from assays like DPPH and FRAP for this compound, any discussion of its antioxidant activity remains speculative.
Interactive Data Table: In Vitro Antioxidant Activity of this compound
| Assay | Result |
| DPPH Radical Scavenging Activity (IC50) | Data Not Available |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available |
Structure Activity Relationship Sar of N 1,3 Benzothiazol 4 Yl Benzamide and Its Derivatives
Critical Role of the 4-Position of the Benzothiazole (B30560) Nucleus in Biological Activity and Selectivity
The attachment of the benzamide (B126) group at the 4-position of the benzothiazole ring, as opposed to the more commonly studied 2-position, represents a fundamental structural difference that would undoubtedly have a profound impact on its biological activity. The spatial orientation of the benzamide moiety relative to the benzothiazole's sulfur and nitrogen atoms would create a unique three-dimensional shape and charge distribution. This would dictate how the molecule fits into the binding pocket of a target protein or enzyme. The lack of comparative studies between the 2-yl and 4-yl isomers makes it impossible to quantify the role of the 4-position in conferring activity or selectivity for any particular biological target.
Conformational Flexibility of the Amide Linker and its Correlation with SAR
The amide bond connecting the benzothiazole and phenyl rings possesses a degree of rotational freedom that is critical for biological activity. The preferred conformation of this linker allows the two ring systems to adopt an optimal orientation for binding to a receptor. In studies of other complex amides, it has been shown that introducing substituents near the amide bond can create steric hindrance or intramolecular hydrogen bonds that lock the molecule into a specific, more rigid conformation. This conformational locking can sometimes enhance activity by reducing the entropic penalty of binding. Analysis of the dihedral angle between the benzothiazole and phenyl rings in related 2-substituted isomers has shown it to be an important factor, but no such conformational analysis has been published for N-(1,3-benzothiazol-4-yl)benzamide.
Steric, Electronic, and Hydrophobic Effects of Substituents on Activity
The principles of medicinal chemistry dictate that the biological activity of a series of compounds is governed by the interplay of steric, electronic, and hydrophobic properties of its substituents.
Steric Effects: The size and shape of substituents on either the benzamide or benzothiazole rings would influence how well the molecule can fit into its biological target.
Electronic Effects: Electron-donating or electron-withdrawing substituents alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds, dipole-dipole interactions, or cation-pi interactions.
Hydrophobic Effects: The lipophilicity (hydrophobicity) of the molecule, often quantified by parameters like CLogP, is crucial for its ability to cross cell membranes and reach its target.
Quantitative Structure-Activity Relationship (QSAR) studies on other classes of benzamides and benzothiazoles have successfully correlated these parameters with biological activity. ubaya.ac.idresearchgate.net However, the absence of a series of synthesized this compound derivatives and corresponding biological data precludes any such analysis for this specific compound.
Advanced Research Methodologies Applied to N 1,3 Benzothiazol 4 Yl Benzamide
Combinatorial Chemistry and High-Throughput Synthesis for Analogue Discovery
To explore the structure-activity relationship (SAR) of N-(1,3-benzothiazol-4-yl)benzamide, the generation of a diverse library of analogues is a critical first step. Combinatorial chemistry and high-throughput synthesis are powerful strategies to achieve this. These techniques allow for the rapid synthesis of a large number of distinct but structurally related molecules.
High-throughput synthesis of benzothiazole (B30560) libraries has been successfully employed for the discovery of compounds with various biological activities. uwm.edu This is often achieved using automated liquid handlers and parallel synthesis platforms, which enable the systematic modification of different parts of the this compound scaffold. nuvisan.com For instance, different acyl chlorides could be reacted with 4-amino-1,3-benzothiazole to generate a library of N-substituted analogues. Similarly, modifications to the benzothiazole ring itself could be introduced. The resulting compound libraries can then be subjected to high-throughput screening to identify initial "hit" compounds with desired biological activity. mdpi.com
Table 1: Illustrative High-Throughput Synthesis Approach for this compound Analogues
| Step | Description | Reactants |
| 1 | Scaffold Preparation | 4-Amino-1,3-benzothiazole |
| 2 | Parallel Acylation | A library of diverse benzoyl chloride derivatives (R-COCl) |
| 3 | Purification | Automated parallel purification techniques |
| 4 | Library Generation | A collection of this compound analogues with varying R groups |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) offers an alternative and often more efficient approach to hit identification compared to traditional high-throughput screening. youtube.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. youtube.comnih.gov These initial fragment hits can then be optimized and linked together to generate more potent and selective lead compounds. youtube.com
For this compound, an FBDD campaign would involve identifying fragments that bind to a putative target. The benzothiazole and benzamide (B126) moieties themselves could be considered as starting fragments. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are typically used to screen fragment libraries and characterize their binding to the target protein. youtube.com Once initial hits are identified, they can be grown or linked to build a molecule with higher affinity and specificity, potentially leading to novel analogues of this compound.
Target Validation and Deconvolution Strategies
A critical aspect of drug discovery is the identification and validation of the biological target through which a compound exerts its effects. For a novel compound like this compound, a variety of target validation and deconvolution strategies can be employed.
Initial clues about potential targets can be gleaned from the structural similarity of the compound to known inhibitors of specific enzymes or receptors. nih.govnih.gov For instance, various benzothiazole derivatives have been identified as inhibitors of kinases, such as VEGFR-2 and BRAF, and enzymes like monoamine oxidase-B (MAO-B). nih.govmdpi.com Computational methods, such as molecular docking, can be used to predict the binding of this compound to the active sites of these potential targets. mdpi.comnih.gov
Experimental approaches for target deconvolution include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The identified proteins can then be analyzed by mass spectrometry. Other methods involve genetic approaches, such as siRNA or CRISPR-Cas9 screens, to identify genes that, when knocked down or out, alter the cellular response to the compound.
Advanced Microscopy Techniques for Cellular Localization and Effects
Understanding the subcellular localization of a compound and its effects on cellular morphology and function is paramount. Advanced microscopy techniques offer powerful tools for these investigations.
Fluorescently labeling this compound or developing fluorescent probes that bind to it would allow for its direct visualization within cells using techniques like confocal fluorescence microscopy. The intrinsic fluorescence of some benzothiazole derivatives can also be exploited for this purpose. researchgate.netnih.govnih.govresearchgate.net These studies can reveal whether the compound accumulates in specific organelles, such as the mitochondria or nucleus, providing insights into its potential mechanism of action. acs.org
Furthermore, advanced imaging techniques can be used to observe the phenotypic changes induced by the compound. For example, high-content screening (HCS) platforms can automatically capture and analyze images of cells treated with the compound, quantifying changes in cell shape, proliferation, apoptosis, and the expression of specific protein markers. These data can provide a detailed picture of the compound's cellular effects and help to elucidate its mode of action.
Table 2: Advanced Microscopy Techniques and Their Application
| Technique | Application for this compound | Information Gained |
| Confocal Fluorescence Microscopy | Imaging of fluorescently tagged this compound or its interaction with fluorescently labeled cellular components. nih.govresearchgate.netacs.org | Subcellular localization, co-localization with specific organelles or proteins. |
| High-Content Screening (HCS) | Automated imaging and analysis of cells treated with this compound and its analogues. | Phenotypic profiling, effects on cell morphology, proliferation, and signaling pathways. |
| Live-Cell Imaging | Time-lapse microscopy of living cells treated with the compound. | Dynamic cellular responses, kinetics of compound uptake and effects. |
Challenges, Future Research Perspectives, and Translational Potential for N 1,3 Benzothiazol 4 Yl Benzamide
Addressing Synthetic Challenges Specific to the 4-yl Isomer
The synthesis of N-(1,3-benzothiazol-4-yl)benzamide is intrinsically more challenging than that of its more common 2-yl counterpart. The primary obstacle lies in the regioselective synthesis of the 4-aminobenzothiazole precursor.
Conventional methods for synthesizing 2-aminobenzothiazoles, such as the reaction of anilines with thiocyanates, are not readily adaptable for producing the 4-amino isomer. nih.gov Direct functionalization of the benzothiazole (B30560) core at the C4 position is notoriously difficult due to the electron-poor nature of the benzene (B151609) ring within the fused system, which often leads to mixtures of products or requires harsh reaction conditions. nih.gov
Future synthetic strategies must therefore focus on methods that offer precise regiochemical control. Key approaches may include:
De Novo Ring Construction: Building the benzothiazole ring from appropriately pre-functionalized benzene derivatives is the most viable strategy. This would typically involve starting with a 1,2,3-trisubstituted benzene ring, such as a 2-amino-3-mercapto-nitrobenzene derivative, where the nitro group can be subsequently reduced to the required 4-amino functionality before or after benzamide (B126) formation.
Directed C-H Functionalization: While challenging, modern catalytic methods for C-H functionalization are a promising avenue. acs.orgchemrxiv.orgrsc.orgchemrxiv.org Research into transition-metal-catalyzed reactions (e.g., using palladium or iridium) that can direct substitution to the C4 position of a pre-formed benzothiazole ring could provide more efficient and modular synthetic routes. nih.govacs.org For instance, Ir-catalyzed C-H borylation has shown success in functionalizing the C4 position of the related 2,1,3-benzothiadiazole scaffold. nih.govacs.org
Precursor-Directed Synthesis: Utilizing precursors where the substitution pattern dictates the final regiochemistry is another effective method. A patented process for creating 4-methyl-2-aminobenzothiazole from o-tolylthiourea (B1334601) illustrates this principle; applying similar logic, a starting material like N-(2-mercaptophenyl)benzamide could potentially be cyclized, though controlling the position remains a significant hurdle. google.com
Overcoming these synthetic barriers is a critical first step to enable broader biological investigation and unlock the therapeutic potential of the 4-yl isomer.
Elucidating Unique Biological Activities and Mechanisms for the 4-yl Isomer
The benzothiazole nucleus is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. rjptonline.orgnih.govmdpi.comnih.gov However, the vast majority of structure-activity relationship (SAR) studies have been conducted on 2-substituted benzothiazoles. rjptonline.orgproquest.comnih.gov The influence of substitution at the 4-position on biological activity and mechanism of action remains largely unexplored, representing a significant knowledge gap.
Future research should be directed toward a systematic evaluation of the 4-yl isomer to determine if its distinct stereoelectronic profile translates into unique biological effects. Key research perspectives include:
Comparative Biological Screening: Direct, parallel screening of this compound against its 2-yl, 6-yl, and other positional isomers is essential. This would clarify which biological activities, if any, are unique to or enhanced by the 4-yl substitution. High-throughput screening against diverse target classes (e.g., kinases, proteases, GPCRs) and cancer cell lines would provide a foundational understanding of its biological potential. biointerfaceresearch.com
Mechanism of Action Studies: Once a promising activity is identified, in-depth mechanistic studies are crucial. For example, if antiproliferative effects are observed, investigations into cell cycle arrest, apoptosis induction, and modulation of specific signaling pathways would be necessary to differentiate its mechanism from other benzothiazole-based anticancer agents. nih.govresearchgate.net
Isomer-Specific Target Identification: The unique spatial arrangement of the benzamide moiety relative to the benzothiazole nitrogen and sulfur atoms in the 4-yl isomer could lead to novel interactions with biological targets. Target identification studies, using techniques like chemical proteomics or computational target prediction, could reveal unexpected pathways modulated by this compound. mdpi.com
It is plausible that the 4-yl isomer may possess entirely new activities or exhibit improved selectivity for known targets compared to other isomers, making this a fertile ground for discovery.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To build a holistic understanding of the biological impact of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution map of the compound's cellular effects. mdpi.commdpi.com
A multi-omics workflow could elucidate:
On- and Off-Target Effects: By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify both the intended target pathway and any unintended off-target interactions. This is crucial for predicting potential efficacy and side effects early in the development process.
Biomarkers of Response: Multi-omics profiling of a panel of cell lines can help identify genetic or expression biomarkers that predict sensitivity or resistance to the compound. mdpi.com This is a key step toward personalized medicine, allowing for the selection of patient populations most likely to benefit from a future therapeutic.
Metabolic Reprogramming: Metabolomics can reveal how the compound alters cellular metabolism, providing insights into its mechanism of action and potential effects on cellular energy and biosynthesis pathways. frontiersin.org
Applying these techniques to the 4-yl isomer and comparing the results to other isomers would provide a deeply nuanced understanding of how positional isomerism dictates the global biological response.
Leveraging Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comfrontiersin.org These computational tools are particularly valuable for exploring the chemical space around a novel scaffold like this compound.
Future research can leverage AI and ML in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small, focused library of derivatives of the 4-yl isomer, researchers can generate data to build predictive QSAR models. researchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable properties.
De Novo Design: Generative AI models can design entirely new molecules based on the 4-yl benzamide scaffold that are optimized for specific properties, such as high target affinity, low predicted toxicity, and synthetic feasibility. orange.com This allows for a more rapid and efficient exploration of chemical space than traditional medicinal chemistry approaches alone.
ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the success of any drug candidate. AI/ML models trained on large datasets can predict these properties for virtual derivatives of the 4-yl isomer, helping to deprioritize compounds with likely liabilities before they are even synthesized. frontiersin.org
The synergy between empirical testing and in silico modeling will be essential for efficiently optimizing the 4-yl isomer from a hit compound into a viable lead.
Potential as a Chemical Probe or Lead Compound for Further Drug Development
A chemical probe is a small molecule used to study biological processes, while a lead compound is a starting point for a drug development program. This compound, as a representative of an underexplored class of isomers, holds significant potential in both roles.
To realize this potential, future efforts should include:
High-Throughput Screening (HTS): Including the 4-yl isomer in HTS campaigns is a critical step toward discovering novel biological activities. Its unique structure may yield hits in screens where other, more common benzothiazoles have failed.
Fragment-Based Discovery: The N-(1,3-benzothiazol-4-yl) moiety could be considered a novel fragment for use in fragment-based lead discovery (FBLD) programs to identify new binding interactions within protein targets.
Lead Optimization: Should initial screening reveal a promising biological activity, the 4-yl benzamide scaffold would serve as an excellent lead compound. nih.gov Medicinal chemistry campaigns could then explore modifications to both the benzamide and benzothiazole rings to optimize potency, selectivity, and pharmacokinetic properties, guided by the AI/ML models described previously.
The structural novelty of the 4-yl substitution pattern makes this compound an attractive candidate for exploring new areas of chemical biology and initiating drug discovery programs aimed at previously undrugged targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
